molecular formula C12H13N3O2 B1374057 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester CAS No. 1281551-08-3

1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester

Cat. No.: B1374057
CAS No.: 1281551-08-3
M. Wt: 231.25 g/mol
InChI Key: CTCKIUPPHDTOES-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester is a derivative of 1,2,4-triazole . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of various derivatives of 1H-1,2,4-Triazole-5-carboxylic acid involves processes like cyclization, esterification, and hydrolysis. For instance, the synthesis of 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylic acid ethyl ester from 5-amino-1H-1,2,4-triazole-3-carboxylic acid through cyclization and esterification is one example (Zhou Xin, 2008).

  • Structural Studies : X-ray diffraction and NMR techniques are commonly used to study the structure and properties of these compounds. For example, the structural analysis of the synthesized 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester provides insights into its crystal structure and bonding (Bin Wang & Heng-Shan Dong, 2009).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of 1,2,4-Triazole derivatives. For instance, the synthesis and antibacterial activity of 5-Thiomethylfuran-2-Carboxylic Acid Derivatives including 1H-1,2,4-triazole derivatives have been explored, showcasing their potential as antimicrobial agents (M. Iradyan et al., 2014).

  • Antioxidant Properties : Certain derivatives exhibit significant antioxidant activity. For instance, a study on S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones revealed excellent antioxidant activity, making them potential candidates for pharmacological applications (I. Tumosienė et al., 2014).

Chemical Properties and Reactions

  • Ring-Chain Tautomerism : Some studies focus on the unique chemical behaviors like ring-chain tautomerism, as observed in compounds like 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid (N. Pokhodylo & M. Obushak, 2022).

  • Cycloaddition Reactions : The use of 1,2,4-Triazole derivatives in cycloaddition reactions to synthesize new compounds is another area of interest. This includes the development of polymer-supported 1,2,4-triazoles (S. Samanta & J. Yli-Kauhaluoma, 2005).

Materials Science Applications

  • Engineering of Molecular Structures : In materials science, these compounds are used for engineering specific molecular structures. For example, the engineering of three-dimensional chains of porous nanoballs from a 1,2,4-Triazole-carboxylate supramolecular synthon demonstrates the potential of these compounds in designing novel materials (A. D. Naik et al., 2010).

Properties

IUPAC Name

ethyl 3-(3-methylphenyl)-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCKIUPPHDTOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester
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1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester
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1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester
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1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester
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1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester
Reactant of Route 6
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester

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